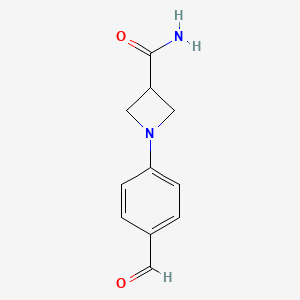
1-(4-Formylphenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Formylphenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Formylphenyl)azetidine-3-carboxamide can be synthesized through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium on carbon . This method is often used to produce azetidine analogues with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Formylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
1-(4-Formylphenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including its role as a precursor to bioactive compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly as a scaffold for drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
1-(4-Formylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as azetidine-2-carboxamide and azetidine-3-carboxylic acid . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example, azetidine-2-carboxamide is known for its potent inhibitory activity against certain enzymes, while azetidine-3-carboxylic acid is used as a building block in peptide synthesis.
Comparaison Avec Des Composés Similaires
- Azetidine-2-carboxamide
- Azetidine-3-carboxylic acid
- 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(4-formylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-3-1-8(7-14)2-4-10/h1-4,7,9H,5-6H2,(H2,12,15) |
Clé InChI |
YAVIQRPDVOZNOT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CC=C(C=C2)C=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


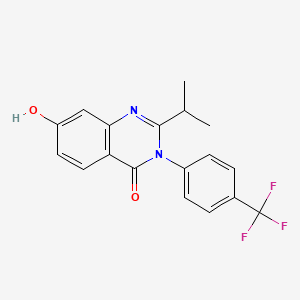
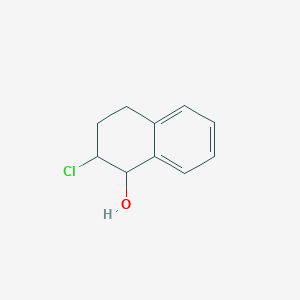
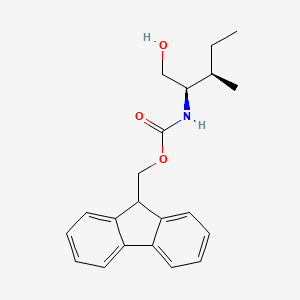
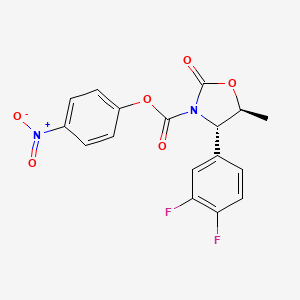
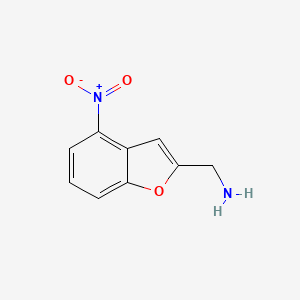
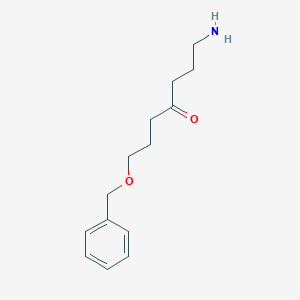
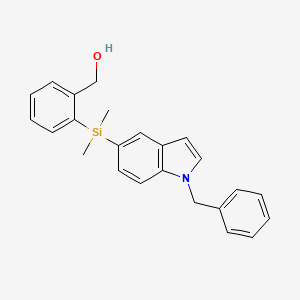

![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
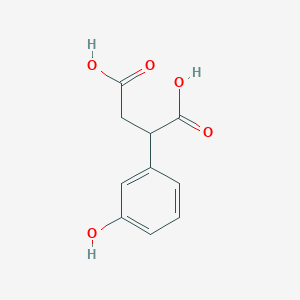
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)

![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)

